1-Benzofuran-5-ylmethanol
Overview
Description
1-Benzofuran-5-ylmethanol is an organic compound with the molecular formula C9H8O2. It is a derivative of benzofuran, featuring a benzene ring fused to a furan ring with a methanol group attached at the 5-position.
Mechanism of Action
Target of Action
Benzofuran derivatives have been reported to interact with various targets, including lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of bacteria .
Mode of Action
Benzofuran derivatives are known for their wide range of biological and pharmacological applications . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been found to have extensive potential as antimicrobial agents . They are active towards different clinically approved targets, indicating their influence on multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing . This suggests that benzofuran derivatives may have favorable pharmacokinetic properties.
Result of Action
Benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives, including 1-Benzofuran-5-ylmethanol, may have significant effects at the molecular and cellular levels.
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates that they may be effective in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzofuran-5-ylmethanol can be synthesized through several methods. One common approach involves the reaction of benzofuran with formaldehyde in the presence of a base, followed by reduction of the resulting intermediate. Another method includes the use of Grignard reagents to introduce the methanol group at the 5-position of benzofuran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzofuran-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form benzofuran-5-ylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
- Oxidation of this compound can yield benzofuran-5-carboxylic acid.
- Reduction can produce benzofuran-5-ylmethane.
- Substitution reactions can lead to various derivatives depending on the substituent introduced .
Scientific Research Applications
1-Benzofuran-5-ylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Benzofuran: The parent compound, lacking the methanol group.
2-Benzofuran-5-ylmethanol: A positional isomer with the methanol group at the 2-position.
Benzofuran-5-carboxylic acid: An oxidized derivative of 1-Benzofuran-5-ylmethanol
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzofuran-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLXZYDPOMAXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383568 | |
Record name | 1-benzofuran-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31823-05-9 | |
Record name | 1-benzofuran-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzofuran-5-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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